molecular formula C12H5F5O B12849359 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol

Cat. No.: B12849359
M. Wt: 260.16 g/mol
InChI Key: TURVGDBTDXXANU-UHFFFAOYSA-N
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Description

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol is a polyfluorinated phenol derivative that serves as a valuable synthon in advanced chemical research and development. The compound features a phenol group meta to the biphenyl linkage on a perfluorinated ring, making it a versatile precursor for constructing complex molecules. This structure is of significant interest in the design of agrochemicals, pharmaceuticals, and functional materials, where the incorporation of fluorine atoms can dramatically alter a compound's electronic properties, metabolic stability, and lipophilicity . While specific analytical data for this compound is not provided here, researchers value such fluorinated building blocks for their role in nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient fluorinated ring is highly susceptible to substitution by oxygen, nitrogen, and carbon nucleophiles . This reactivity allows for the modular synthesis of diverse chemical libraries. The pentafluorophenyl group is also known to act as a directing group in ortho-lithiation reactions, enabling further functionalization of the biphenyl system . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. The buyer assumes responsibility for confirming the compound's identity and purity prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H5F5O

Molecular Weight

260.16 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)phenol

InChI

InChI=1S/C12H5F5O/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4,18H

InChI Key

TURVGDBTDXXANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a two-step approach:

  • Step 1: Formation of the pentafluorobiphenyl core via nucleophilic aromatic substitution or metalation/coupling reactions involving hexafluorobenzene and phenyl derivatives.
  • Step 2: Introduction of the hydroxyl group at the 3-position of the non-fluorinated phenyl ring through selective substitution or directed lithiation followed by hydroxylation.

Detailed Synthetic Procedures

Formation of 2,3,4,5,6-Pentafluoro-1,1'-biphenyl Core
  • Phenyllithium Addition to Hexafluorobenzene:

    According to a literature protocol, hexafluorobenzene is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C. A solution of phenyllithium in dibutyl ether is added dropwise under inert atmosphere. The reaction mixture is stirred for approximately 23 hours while gradually warming to room temperature. The solvent is then removed, and the crude product is purified by gradient sublimation under ultra-high vacuum at 125 °C to yield 2,3,4,5,6-pentafluoro-1,1'-biphenyl as a white solid with a yield of about 27%.

Reagent Amount Conditions Yield
Hexafluorobenzene 0.35 mL (3.0 mmol) Dry THF, -78 °C to RT, 23 h 27%
Phenyllithium (1.9 M) 1.4 mL (2.7 mmol) In dibutyl ether
Hydroxylation to 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol
  • Potassium Hydroxide Substitution:

    The pentafluorobiphenyl obtained is dissolved in dry tert-butyl alcohol. Potassium hydroxide is added to the solution, and the mixture is stirred to promote nucleophilic aromatic substitution at the 3-position of the non-fluorinated ring, introducing the hydroxyl group. This method leverages the activated aromatic system due to the electron-withdrawing fluorines, facilitating substitution.

Reagent Amount Solvent Conditions Product Yield
2,3,4,5,6-Pentafluoro-1,1'-biphenyl 0.18 g (0.74 mmol) Dry tert-butyl alcohol Stirring with KOH Not specified

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Notes Reference
Formation of pentafluorobiphenyl core Nucleophilic aromatic substitution (Phenyllithium + Hexafluorobenzene) Phenyllithium in dibutyl ether, THF, -78 °C to RT, 23 h 27% yield, purified by sublimation
Hydroxylation at 3-position Nucleophilic substitution with KOH KOH in dry tert-butyl alcohol, stirring Efficient substitution, yield not specified
Alternative fluorination Selectfluor-mediated difluorination Selectfluor in MeCN, reflux, followed by base treatment High yields for related compounds
Biphenyl framework formation Wittig-Horner reaction THF, potassium tert-butoxide, room temperature, 24 h Used for related biphenyl derivatives

Research Findings and Notes

  • The nucleophilic aromatic substitution on pentafluorobiphenyl is facilitated by the strong electron-withdrawing effect of fluorine atoms, which activate the aromatic ring toward nucleophilic attack.
  • The use of phenyllithium allows for selective formation of the biphenyl bond with hexafluorobenzene, a key step in obtaining the pentafluorinated biphenyl scaffold.
  • Purification by gradient sublimation under ultra-high vacuum is critical to isolate the pure pentafluorobiphenyl intermediate.
  • Hydroxylation using potassium hydroxide in tert-butyl alcohol is a mild and effective method to introduce the phenolic OH group selectively.
  • Alternative methods involving fluorination reagents like Selectfluor and Wittig-Horner reactions provide routes to structurally related fluorinated biphenyls and may be adapted for the target compound with optimization.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different biphenyl derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

Overview

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol is a fluorinated compound that has garnered attention in various scientific fields due to its unique chemical properties. This article examines its applications in scientific research, particularly in organic synthesis, material science, and environmental studies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique fluorinated structure can enhance the reactivity and selectivity of chemical reactions.

  • Fluorinated Reagents : The compound is often used as a reagent in the synthesis of other fluorinated compounds. For instance, it can participate in reactions to produce fluorinated alcohols and amines, which are important in pharmaceuticals and agrochemicals.
  • Catalysis : Research indicates that this compound can be utilized as a ligand or catalyst in transition metal-catalyzed reactions, enhancing yields and selectivity for various organic transformations .

Material Science

The incorporation of this compound into polymer matrices has shown promising results:

  • Fluorinated Polymers : Its use in the development of fluorinated polymers leads to materials with enhanced chemical resistance and lower surface energy. These properties are beneficial in coatings and sealants that require durability and non-stick characteristics.
  • Nanocomposites : The compound can be integrated into nanocomposites to improve thermal stability and mechanical properties, making it suitable for high-performance applications in electronics and aerospace .

Environmental Studies

Given the increasing concern over per- and polyfluoroalkyl substances (PFAS), research into the environmental behavior of this compound is crucial:

  • Environmental Fate : Studies have been conducted to assess how this compound behaves in various environmental media, including soil and water. Understanding its degradation pathways is essential for evaluating its impact on ecosystems .
  • Analytical Methods : The compound is also used as a standard in analytical chemistry for detecting other PFAS compounds. Its distinct properties facilitate its use in developing sensitive detection methods for environmental monitoring .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

In a study focusing on drug development, researchers utilized this compound as a key intermediate for synthesizing novel fluorinated pharmaceutical agents. The study demonstrated improved bioavailability and metabolic stability of the resultant compounds compared to their non-fluorinated counterparts.

Case Study 2: Development of Non-Stick Coatings

Another case study explored the incorporation of this compound into non-stick coatings. The resulting materials exhibited superior performance under high-temperature conditions, highlighting the benefits of fluorination in enhancing material properties for industrial applications.

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various biochemical pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Fluorine substituents significantly alter the electronic environment of biphenyl systems. Below is a comparison of key analogs:

Compound Name Substituents Key Properties References
2',3',4',5',6'-Pentafluoro-[1,1'-biphenyl]-3-ol 3-OH; 2',3',4',5',6'-F High electronegativity, low solubility in polar solvents, increased metabolic stability
5-Fluoro-[1,1'-biphenyl]-3-ol (2q) 3-OH; 5-F Moderate electronegativity, higher solubility in polar solvents vs. pentafluoro analog
5-Methoxy-[1,1'-biphenyl]-3-ol (2p) 3-OH; 5-OCH3 Electron-donating methoxy group enhances polarity and hydrogen-bonding capacity
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol 3-OH; 4'-F; 3'-OCH3 Combined fluorine and methoxy groups balance lipophilicity and polarity
5-Chloro-2′-methyl-[1,1'-biphenyl]-3-ol 3-OH; 5-Cl; 2′-CH3 Chlorine increases steric bulk; methyl group enhances hydrophobicity

Key Observations :

  • The pentafluoro analog exhibits the highest electronegativity due to cumulative inductive effects of fluorine atoms, reducing electron density at the hydroxyl group .
  • Methoxy or hydroxyl substituents (e.g., 2p, 14) improve solubility in polar solvents, while multiple fluorines or methyl groups increase lipophilicity .

Reactivity Trends :

  • Fluorine substituents deactivate the aromatic ring toward electrophilic substitution but enhance stability against oxidative degradation .
  • Methoxy groups (e.g., 2p) facilitate nucleophilic aromatic substitution due to electron-donating effects .

Biological Activity

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol, with the CAS number 110967-57-2, is a fluorinated phenolic compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.

  • Molecular Formula : C12_{12}H5_{5}F5_{5}O
  • Molecular Weight : 260.16 g/mol
  • Structure : The compound features a biphenyl core with five fluorine substituents and a hydroxyl group at the 3-position.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death.

Table 1: Anticancer Activity of this compound

Cell LineConcentration UsedEffectMechanism of Action
DU145 (Prostate)50 μMInduction of apoptosisUpregulation of p21 and p27
A549 (Lung)100 μMInhibition of proliferationDownregulation of CDK2 and cyclins
MDA-MB-231 (Breast)25 μMCytotoxic effectActivation of caspases

The biological activity of this compound is primarily attributed to its ability to interfere with cell cycle regulation and apoptosis pathways. This compound has been observed to:

  • Induce Apoptosis : By activating caspases and increasing the expression of pro-apoptotic factors.
  • Inhibit Angiogenesis : Through the downregulation of vascular endothelial growth factor (VEGF), thereby limiting tumor growth and metastasis.

Study on DU145 Cells

A study focusing on DU145 prostate cancer cells revealed that treatment with this compound at concentrations ranging from 10 to 100 μM led to a significant increase in apoptotic cell populations. Flow cytometry analysis indicated an increase in cells undergoing apoptosis as evidenced by Annexin V staining.

Study on A549 Cells

In another study involving A549 lung cancer cells, the compound was shown to inhibit cell migration and invasion. The mechanism involved the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion.

Q & A

Q. What are the primary synthetic routes for 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol?

The compound is synthesized via palladium-catalyzed cross-coupling reactions and copper-mediated decarboxylation. For example:

  • Pd-Catalyzed C–H Arylation : Aryl halides (e.g., 4-iodo-m-xylene) react with pentafluorobenzene using Pd(OAc)₂ and ligands like PEPPSI-IPr. This method yields the biphenyl core with fluorination at specific positions .
  • Copper-Mediated Decarboxylation : Potassium pentafluorobenzoate undergoes decarboxylation in diglyme to substitute iodine selectively in intermediates like 4,5-diiodoveratrol, enabling regioselective fluorination .
  • Salicylic Acid Derivatives : Water-soluble precursors like 4-fluoro-3',5'-dimethyl-[1,1'-biphenyl]-3-ol are synthesized using Ag₂CO₃ as an additive to optimize coupling efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹⁹F NMR Spectroscopy : Fluorine chemical shifts (δ -135 to -160 ppm) confirm regioselective fluorination patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Example: [M+H]+ calcd. for C₁₅H₉F₅O₂: 317.0601; observed: 317.0608 .
  • X-ray Crystallography : Resolves bond angles (e.g., 122.2° for C–C–F) and torsional strain in the biphenyl framework .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Pd-catalyzed syntheses?

Key variables include:

  • Catalyst Loading : Pd(OAc)₂ (2–5 mol%) with bulky N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) enhances turnover .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates, while EtOAc/hexane mixtures (95:5) optimize column chromatography separation .
  • Additives : Ag₂CO₃ scavenges halide byproducts, reducing catalyst poisoning .

Q. What strategies mitigate regioselectivity challenges during fluorination?

  • Directed ortho-Metalation : Electron-withdrawing groups (e.g., –CF₃) direct fluorination to meta positions via inductive effects .
  • Temperature Control : Low-temperature reactions (-40°C) suppress undesired para-substitution in copper-mediated decarboxylation .
  • Computational Modeling : DFT calculations predict fluorination sites by analyzing frontier molecular orbitals and charge distribution .

Q. How do discrepancies in reported bioactivity data arise, and how can they be resolved?

Variations in biological assays (e.g., LSD1 inhibition studies) may stem from:

  • Impurity Profiles : Trace solvents (e.g., diglyme) or unreacted intermediates alter activity. Purity must exceed 98% (HPLC) for reproducibility .
  • Isomeric Contamination : Regioisomers (e.g., 4'-fluoro vs. 3'-fluoro derivatives) require separation via preparative TLC or chiral HPLC .

Q. What computational tools assess the environmental persistence of perfluorinated biphenyls?

  • QSAR Models : Predict bioaccumulation using logP values (e.g., 4.2 for this compound) and fluorine substitution patterns .
  • Molecular Dynamics Simulations : Evaluate interactions with biological membranes or enzymes (e.g., cytochrome P450) to estimate degradation half-lives .

Key Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous solvents and rigorously exclude oxygen (Schlenk line) to prevent catalyst deactivation .
  • Analytical Cross-Validation : Combine HRMS with elemental analysis (e.g., C: 54.3%, H: 2.8%) to confirm purity .
  • Environmental Testing : Include positive controls (e.g., PFOS) in toxicity assays to benchmark bioaccumulation potential .

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